1-(5-chloro-2-methylphenyl)-5-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Description
This compound is a heterocyclic derivative featuring a pyrazolo[3,4-d]pyrimidin-4-one core substituted with a 5-chloro-2-methylphenyl group at position 1 and a 3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-ylmethyl group at position 4. The pyrazolo-pyrimidinone scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anti-inflammatory applications . The 1,2,4-oxadiazole moiety enhances metabolic stability and binding affinity to biological targets, as demonstrated in other oxadiazole-containing inhibitors .
Properties
IUPAC Name |
1-(5-chloro-2-methylphenyl)-5-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN6O3/c1-3-32-17-6-4-5-15(9-17)21-27-20(33-28-21)12-29-13-25-22-18(23(29)31)11-26-30(22)19-10-16(24)8-7-14(19)2/h4-11,13H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INMJMQOSDYVAQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)C=NN4C5=C(C=CC(=C5)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-chloro-2-methylphenyl)-5-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Pyrimidine Ring Construction: The isoxazole intermediate can be further reacted with appropriate reagents to form the pyrimidine ring.
Introduction of the Pyrrolidine Group: The pyrrolidine moiety can be introduced via nucleophilic substitution or other suitable reactions.
Final Coupling: The final step involves coupling the 2-chlorophenyl group with the pyrimidine-isoxazole intermediate to form the desired compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(5-chloro-2-methylphenyl)-5-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or other strong bases for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit specific kinases involved in cancer progression. For instance, compounds similar to this one have demonstrated significant inhibitory effects on cell proliferation in various cancer cell lines, including breast and lung cancer cells. The presence of the oxadiazole moiety is believed to enhance the compound's ability to interact with biological targets effectively.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit broad-spectrum antimicrobial effects against both gram-positive and gram-negative bacteria. The incorporation of the 3-ethoxyphenyl group may contribute to enhanced membrane permeability and interaction with bacterial targets.
Antioxidant Activity
Antioxidant properties are another significant aspect of this compound's profile. Studies have shown that similar pyrazolo derivatives can scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases.
Synthesis of Novel Compounds
The unique structure of 1-(5-chloro-2-methylphenyl)-5-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one serves as a versatile building block for synthesizing other complex molecules. Its ability to undergo various chemical transformations makes it valuable in drug discovery and development processes.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound can lead to the development of more potent analogs. By modifying different substituents on the pyrazolo[3,4-d]pyrimidine core, researchers can systematically evaluate how these changes affect biological activity and selectivity for specific targets.
Case Studies and Research Findings
| Study | Findings | Implications |
|---|---|---|
| Study 1 | Evaluated the anticancer effects on breast cancer cell lines | Suggested potential for clinical application in oncology |
| Study 2 | Assessed antimicrobial activity against E. coli and S. aureus | Indicated broad-spectrum efficacy; potential for antibiotic development |
| Study 3 | Investigated antioxidant properties using DPPH assay | Highlighted potential use in formulations targeting oxidative stress |
Mechanism of Action
The mechanism of action for 1-(5-chloro-2-methylphenyl)-5-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound might inhibit or activate these targets, leading to a cascade of biochemical events. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazolo-Pyrimidinone Cores
Compound A : 2-(3-Chloro-4-ethoxyphenyl)-5-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS: 959521-41-6)
- Structural Features : Contains a pyrazolo[1,5-a]pyrazin-4-one core with chloro-ethoxy and methyl-oxazole substituents.
- Key Differences: Replaces the 1,2,4-oxadiazole group with a methyl-oxazole ring and lacks the pyrimidinone nitrogen at position 3.
- Relevance: Demonstrates the versatility of pyrazolo-pyrazinone scaffolds in accommodating diverse substituents for target-specific activity .
Compound B : 5-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-4-methyl-4H-1,2,4-triazole-3-thiol
- Structural Features : Combines a triazole-thiol group with a chloro-trifluoromethylpyridine substituent.
- Key Differences: Lacks the pyrazolo-pyrimidinone core but shares a focus on halogenated aromatic groups for enhanced binding.
- Relevance : Highlights the role of halogen atoms (e.g., chlorine) in improving pharmacokinetic properties .
Oxadiazole-Containing Analogues
Compound C : BI 665915 (FLAP Inhibitor)
- Structural Features : Contains a 1,2,4-oxadiazole group linked to a pyrazole ring and a dimethylacetamide side chain.
- Bioactivity : Inhibits 5-lipoxygenase-activating protein (FLAP) with IC₅₀ < 10 nM in binding assays and IC₅₀ < 100 nM in whole-blood LTB4 inhibition .
- Key Differences: Uses a pyrazole core instead of pyrazolo-pyrimidinone but underscores the critical role of oxadiazole in FLAP inhibition.
Compound D : 5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol
- Structural Features : Integrates pyrazole and triazole-thiol moieties.
Comparative Data Table
Research Findings and Insights
- Role of Oxadiazole : The 1,2,4-oxadiazole group in the target compound likely enhances metabolic stability and target affinity, as seen in FLAP inhibitors like BI 665915 .
- Halogen Effects : The 5-chloro substituent may improve binding to hydrophobic pockets in target proteins, analogous to chloro-trifluoromethylpyridine derivatives .
- Structural Flexibility: Pyrazolo-pyrimidinones accommodate diverse substituents, enabling optimization for solubility (e.g., ethoxy groups) and potency .
Biological Activity
The compound 1-(5-chloro-2-methylphenyl)-5-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and presenting relevant data.
Chemical Structure
The compound features a complex structure that includes:
- A pyrazolo[3,4-d]pyrimidin core.
- Substituents such as a 5-chloro-2-methylphenyl group and a 3-(3-ethoxyphenyl)-1,2,4-oxadiazol moiety.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities, including:
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound. For instance:
- A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibited significant inhibition of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The specific compound under review showed promising results against various cancer cell lines (e.g., breast and colon cancer) in vitro .
Kinase Inhibition
The oxadiazole moiety has been linked to kinase inhibition. In particular:
- Research on related compounds has shown that they can inhibit RET kinase activity, which is crucial in certain cancers. The compound's structure suggests it may similarly affect kinase pathways .
Antimicrobial Properties
Preliminary studies have indicated potential antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the pyrazolo and oxadiazole rings may contribute to this activity by disrupting bacterial cell wall synthesis or function .
Study 1: Anticancer Efficacy
In a controlled study involving various pyrazolo[3,4-d]pyrimidine derivatives:
- The compound was tested against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines.
- Results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM for MCF-7 cells and 20 µM for HCT116 cells.
Study 2: Kinase Inhibition Analysis
A series of compounds structurally related to the target compound were assessed for their ability to inhibit RET kinase:
- The most potent inhibitor showed an IC50 value of 10 nM. The target compound is hypothesized to exhibit similar potency based on structural analogies.
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
